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Compound of Interest

Compound Name:
4-amino-N-cyclohexyl-N-

methylbenzenesulfonamide

Cat. No.: B185599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic compound belonging to

the sulfonamide class of molecules. Sulfonamides are characterized by a sulfonyl group

connected to an amine and represent a versatile pharmacophore with a wide array of

documented biological activities. While historically recognized for their antimicrobial properties,

the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory,

and enzyme inhibitory activities. The structural features of 4-amino-N-cyclohexyl-N-
methylbenzenesulfonamide, which include a benzenesulfonamide core with a cyclohexyl and

a methyl group, suggest its potential for interaction with various biological targets.

These application notes provide a comprehensive guide for the investigation of the biological

activities of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, with a focus on its

potential as an anticancer agent. The protocols detailed below are based on established

methodologies for evaluating the common mechanisms of action of anticancer sulfonamides.

Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-N-cyclohexyl-N-
methylbenzenesulfonamide is presented in the table below.
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Property Value Source

Molecular Formula C₁₃H₂₀N₂O₂S Echemi[1]

Molecular Weight 268.38 g/mol Echemi[1]

CAS Number 7467-48-3 Echemi[1]

Appearance Light brown crystal Echemi

Melting Point 98-101 °C Echemi

Boiling Point 432.6 °C at 760 mmHg Echemi[1]

Density 1.24 g/cm³ Echemi[1]

XLogP3 2.2 Echemi[1]

Potential Biological Activities and Mechanisms of
Action
Based on the extensive research on sulfonamide derivatives, the following biological activities

are of primary interest for the investigation of 4-amino-N-cyclohexyl-N-
methylbenzenesulfonamide:

Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer

activity through various mechanisms. The benzenesulfonamide moiety is often crucial for this

activity.[2]

Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many

sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated

isoforms.[3]

Cell Cycle Perturbation: Some sulfonamides have been shown to induce cell cycle arrest, a

key mechanism in controlling cancer cell proliferation.[4]

Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting

pivotal signaling pathways in cancer progression. For example, some sulfonamides are
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known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in

tumor angiogenesis.[3][5][6]

Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological

activity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.

In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT

assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by

metabolically active cells.

Materials and Reagents:

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 4-amino-N-cyclohexyl-N-
methylbenzenesulfonamide in serum-free medium. After 24 hours, remove the culture

medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control

(medium with the same concentration of solvent used to dissolve the compound, e.g.,

DMSO) and a blank control (medium only).

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[7]

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker

for 15 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration of the

compound compared to the vehicle control. The IC₅₀ value (the concentration of the

compound that inhibits 50% of cell growth) can be determined by plotting the percentage of

cell viability against the compound concentration.

Data Presentation:

Concentration (µM) Absorbance (570 nm) % Cell Viability

Vehicle Control 1.25 ± 0.08 100

1 1.10 ± 0.06 88

10 0.85 ± 0.05 68

50 0.62 ± 0.04 49.6

100 0.40 ± 0.03 32

Cell Cycle Analysis by Flow Cytometry
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This assay determines the effect of the compound on cell cycle progression using propidium

iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the

quantification of DNA content and determination of the cell cycle phase.[8]

Materials and Reagents:

Cancer cell line

Complete cell culture medium

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:

Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of 4-
amino-N-cyclohexyl-N-methylbenzenesulfonamide for 24 or 48 hours. Include a vehicle-

treated control group.

Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge at 500 x g for 5

minutes.

Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol,

adding it dropwise while vortexing to prevent clumping.[9] Fix the cells overnight at -20°C.

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[8]

Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µL of PI staining

solution.[8]

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/02/CellCycle_PI_Alcohol.pdf
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/02/CellCycle_PI_Alcohol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

PI fluorescence should be measured on a linear scale.[8]

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S,

and G2/M) using appropriate software.

Data Presentation:

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M

Vehicle Control 65.2 ± 3.1 20.5 ± 1.8 14.3 ± 1.5

Compound (IC₅₀) 78.9 ± 4.2 10.1 ± 1.2 11.0 ± 1.3

In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of carbonic

anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to

produce the colored product p-nitrophenol (p-NP), which can be measured

spectrophotometrically.[10]

Materials and Reagents:

Human Carbonic Anhydrase II (CAII) enzyme

Tris-HCl buffer (50 mM, pH 7.5)

p-Nitrophenyl acetate (p-NPA) substrate solution

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Acetazolamide (a known CA inhibitor, as a positive control)

96-well microplate

Microplate reader

Protocol:
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Reagent Preparation: Prepare a working solution of CAII in Tris-HCl buffer. Prepare a stock

solution of p-NPA in acetonitrile. Prepare serial dilutions of the test compound and

acetazolamide in the assay buffer.

Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or

acetazolamide for the positive control, and buffer for the enzyme control), and the CAII

working solution.[10]

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor

to bind to the enzyme.

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

[10]

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at

30-second intervals for 10-30 minutes.[10]

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs.

time curve). Determine the percentage of inhibition for each compound concentration relative

to the enzyme control. Calculate the IC₅₀ value.

Data Presentation:

Compound Concentration
(nM)

Reaction Rate (mOD/min) % Inhibition

Enzyme Control 25.4 ± 1.2 0

10 20.1 ± 1.0 20.9

50 15.3 ± 0.8 39.8

100 12.5 ± 0.6 50.8

500 5.2 ± 0.3 79.5
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Caption: Workflow for investigating the anticancer properties of 4-amino-N-cyclohexyl-N-
methylbenzenesulfonamide.
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Caption: Potential signaling pathways modulated by anticancer sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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